molecular formula C13H17ClN2O B1500100 N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide CAS No. 886362-98-7

N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide

Cat. No.: B1500100
CAS No.: 886362-98-7
M. Wt: 252.74 g/mol
InChI Key: RZIQPEBTPGNDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide is a chemical compound with the molecular formula C13H17ClN2O and a molecular weight of 252.74 g/mol. It features a pyrrolidine ring, an amino group, and a chlorophenyl group, making it a unique and versatile molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide typically involves the following steps:

  • Amination: The starting material, 2'-chlorophenylpropionic acid, undergoes amination to introduce the amino group.

  • Amide Formation: The aminated compound is then reacted with an appropriate amine, such as pyrrolidine, to form the amide bond.

  • Purification: The final product is purified through crystallization or chromatography to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The compound can be reduced to remove the chlorine atom or to reduce the amide group.

  • Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used to substitute the chlorine atom.

Major Products Formed:

  • Oxidation: Nitro derivatives of the compound.

  • Reduction: Chlorine-free phenyl derivatives or reduced amides.

  • Substitution: Substituted phenyl derivatives with different functional groups.

Scientific Research Applications

N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide has several scientific research applications, including:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.

  • Biology: The compound has potential biological activities, such as antimicrobial, antiviral, and anti-inflammatory properties.

  • Medicine: It can be used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.

  • Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide exerts its effects involves interactions with molecular targets and pathways. The specific mechanism depends on the application, but it generally involves binding to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways can vary based on the context in which the compound is used.

Comparison with Similar Compounds

N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide is similar to other beta amino acids and derivatives, such as:

  • N-({(2S)-1-[(3R)-3-amino-4-(3-chlorophenyl)butanoyl]pyrrolidin-2-yl}propionamide: This compound has a similar structure but with a different stereochemistry.

  • N-({(2S)-1-[(3R)-3-amino-4-(2-chlorophenyl)butanoyl]pyrrolidin-2-yl}propionamide): This compound has a different position of the chlorine atom on the phenyl ring.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-amino-3-(2-chlorophenyl)-1-pyrrolidin-1-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c14-11-6-2-1-5-10(11)12(15)9-13(17)16-7-3-4-8-16/h1-2,5-6,12H,3-4,7-9,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZIQPEBTPGNDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC(C2=CC=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661400
Record name 3-Amino-3-(2-chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-98-7
Record name 3-Amino-3-(2-chlorophenyl)-1-(1-pyrrolidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-98-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2-chlorophenyl)-1-(pyrrolidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide
Reactant of Route 2
Reactant of Route 2
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide
Reactant of Route 3
Reactant of Route 3
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide
Reactant of Route 4
Reactant of Route 4
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide
Reactant of Route 5
Reactant of Route 5
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide
Reactant of Route 6
Reactant of Route 6
N-Pyrrolidin-3-amino-3-(2'-chlorophenyl)propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.